methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride
CAS No.: 1354788-54-7
Cat. No.: VC11608987
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354788-54-7 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.6 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride has the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.6 g/mol. The (2R) configuration denotes the stereogenic center at the second carbon of the propanoate backbone, while the cyclopropyl group at the third carbon introduces ring strain and conformational rigidity. The hydrochloride salt enhances solubility in polar solvents such as methanol and water.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1354788-54-7 | |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.6 g/mol | |
| Purity | ≥95% | |
| Solubility | Methanol, ethanol, water |
Synthesis and Optimization
General Synthetic Route
The synthesis involves two primary steps:
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Esterification: Reaction of the corresponding (2R)-2-amino-3-cyclopropylpropanoic acid with methanol in the presence of a catalyst (e.g., thionyl chloride or HCl gas).
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Salt Formation: Precipitation of the hydrochloride salt using concentrated HCl or thionyl chloride .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | D-Serine, MeOH, SOCl₂, 25°C, 6h | 85–90% | |
| Salt Formation | HCl gas, ethyl acetate, rt | 95% |
Process Optimization
A patented method for the analogous compound (R)-methyl 2-amino-3-chloropropanoate hydrochloride (CN106518695A) provides actionable insights:
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Solvent Choice: Dichloroethane enhances chlorination efficiency but may be substituted with cyclopropane-forming reagents (e.g., cyclopropanating agents like trimethylsilyl diazomethane) for the target compound .
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Temperature Control: Maintain reaction temperatures below 50°C to prevent racemization at the stereogenic center .
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Purification: Crystallization from methanol/ethyl acetate mixtures yields high-purity product (>95%).
Physicochemical Stability and Reactivity
Thermal and pH Stability
The compound is stable under ambient conditions but degrades above 150°C, with decomposition products including cyclopropane derivatives and methylamine hydrochloride. Aqueous solutions are stable at pH 2–6 but undergo hydrolysis at alkaline pH, releasing cyclopropanepropanoic acid.
Reactivity Profiles
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Nucleophilic Substitution: The cyclopropyl group participates in ring-opening reactions with strong electrophiles (e.g., bromine).
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Ester Hydrolysis: Catalyzed by acids or bases, yielding the free amino acid.
Biological Activities and Mechanisms
Neuroprotective Effects
The (2R) configuration may enhance binding to neuronal receptors. In silico docking studies predict affinity for NMDA receptors, which are implicated in neurodegenerative diseases.
Comparative Analysis with Analogues
(R)-Methyl 2-Amino-3-Chloropropanoate Hydrochloride
This analogue differs by a chlorine substituent instead of cyclopropane. The cyclopropyl variant offers enhanced metabolic stability due to reduced susceptibility to oxidative dehalogenation .
Cyclopropane vs. Acyclic Side Chains
Cyclopropane’s ring strain increases molecular rigidity, improving target binding specificity compared to flexible alkyl chains.
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